molecular formula C15H27N3O2 B2754986 N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide CAS No. 953248-54-9

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide

Cat. No.: B2754986
CAS No.: 953248-54-9
M. Wt: 281.4
InChI Key: ZMHLYYJEWOVHIA-UHFFFAOYSA-N
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Description

N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

The synthesis of N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide involves several steps. One common method includes the reaction of 1-(1-cyclopentylpiperidin-4-yl)methanamine with ethyl chloroformate under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its activity, thereby influencing cellular processes .

Comparison with Similar Compounds

N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide can be compared with other similar compounds, such as:

The uniqueness of N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-2-16-14(19)15(20)17-11-12-7-9-18(10-8-12)13-5-3-4-6-13/h12-13H,2-11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLYYJEWOVHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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